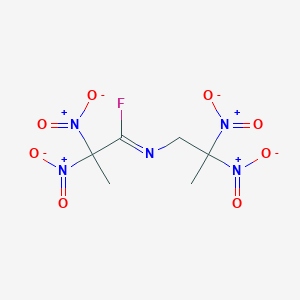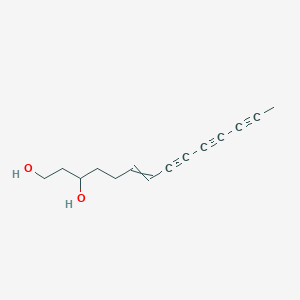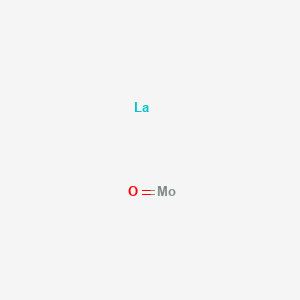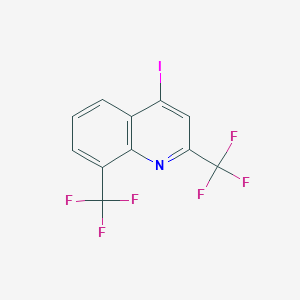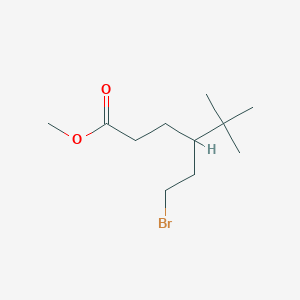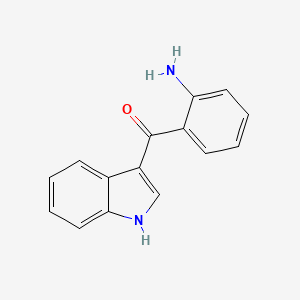![molecular formula C11H13NO3 B12547125 (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one CAS No. 158612-99-8](/img/structure/B12547125.png)
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of heterocyclic organic compounds containing both nitrogen and oxygen in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one typically involves the reaction of a suitable chiral precursor with benzyl alcohol under controlled conditions. One common method involves the use of a chiral auxiliary to induce the desired stereochemistry. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction is carried out at low temperatures to ensure high stereoselectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The oxazolidinone ring can be reduced to form an amino alcohol.
Substitution: The benzyloxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are employed under basic conditions.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidinones depending on the nucleophile used.
Scientific Research Applications
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The oxazolidinone ring can interact with amino acid residues in the enzyme, leading to inhibition of its activity. The benzyloxy group can enhance the binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
(4S)-4-[(Methoxy)methyl]-1,3-oxazolidin-2-one: Similar structure but with a methoxy group instead of a benzyloxy group.
(4S)-4-[(Ethoxy)methyl]-1,3-oxazolidin-2-one: Similar structure but with an ethoxy group instead of a benzyloxy group.
(4S)-4-[(Phenyl)methyl]-1,3-oxazolidin-2-one: Similar structure but with a phenyl group instead of a benzyloxy group.
Uniqueness
(4S)-4-[(Benzyloxy)methyl]-1,3-oxazolidin-2-one is unique due to the presence of the benzyloxy group, which can enhance its reactivity and binding affinity in various applications. The chiral nature of the compound also makes it valuable in asymmetric synthesis, providing high enantioselectivity in the formation of chiral products.
Properties
CAS No. |
158612-99-8 |
|---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
(4S)-4-(phenylmethoxymethyl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C11H13NO3/c13-11-12-10(8-15-11)7-14-6-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,12,13)/t10-/m0/s1 |
InChI Key |
QLNHTMVVULBOOR-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](NC(=O)O1)COCC2=CC=CC=C2 |
Canonical SMILES |
C1C(NC(=O)O1)COCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


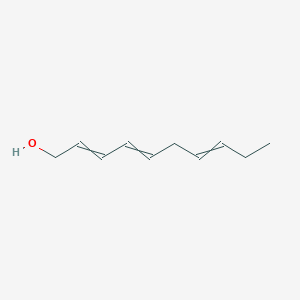
![Benzonitrile, 5-[(2-methoxyethyl)methylamino]-2-nitro-](/img/structure/B12547051.png)
![2,3-Di([2,2'-bithiophen]-5-yl)-1H-1-benzothiophene-1,1-dione](/img/structure/B12547060.png)
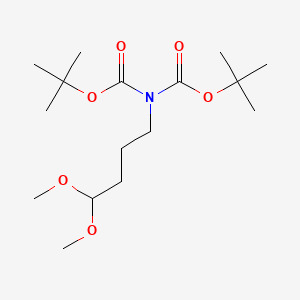


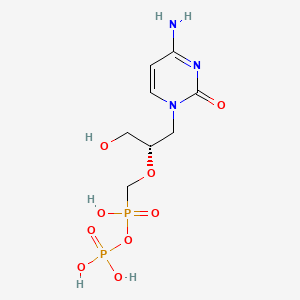
![1,3,8-Triazaspiro[4.5]decan-4-one, 1-phenyl-8-[(1S,2S)-2-phenylcyclohexyl]-](/img/structure/B12547100.png)
